molecular formula C9H10ClNO3 B15314459 2-Amino-2-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol

2-Amino-2-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol

Cat. No.: B15314459
M. Wt: 215.63 g/mol
InChI Key: NCLRKBNYRWOCDW-UHFFFAOYSA-N
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Description

2-Amino-2-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol is a chemical compound that features a benzodioxole ring substituted with a chlorine atom and an aminoethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The aminoethanol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the amino group.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include dechlorinated compounds or modified amines.

    Substitution: Products include various substituted benzodioxole derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-2-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol involves its interaction with specific molecular targets:

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

2-amino-2-(7-chloro-1,3-benzodioxol-5-yl)ethanol

InChI

InChI=1S/C9H10ClNO3/c10-6-1-5(7(11)3-12)2-8-9(6)14-4-13-8/h1-2,7,12H,3-4,11H2

InChI Key

NCLRKBNYRWOCDW-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)C(CO)N)Cl

Origin of Product

United States

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